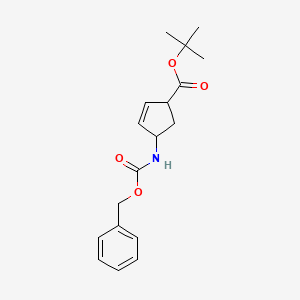![molecular formula C7H5BrFN3 B8105712 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105712.png)
6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, fluorine, and a methyl group on a triazolo[1,5-a]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Microwave-Mediated Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, often without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Catalyst-Free Synthesis: Enaminonitriles can be used as starting materials, and the reaction can proceed without the need for a catalyst[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....
Conventional Heating Methods: Traditional heating techniques can also be employed, although they may require longer reaction times compared to microwave-mediated methods.
Industrial Production Methods: In an industrial setting, the synthesis of 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine typically involves scaling up the microwave-mediated or catalyst-free methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Types of Reactions:
Reduction: Reduction reactions can be performed to remove oxygen or other electronegative atoms.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated compounds, alkylated derivatives, and other functionalized molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the methyl group.
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but lacks the bromine atom.
Uniqueness: The presence of both bromine and fluorine atoms on the same molecule gives 6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine unique chemical properties, making it distinct from its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
Eigenschaften
IUPAC Name |
6-bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-4-10-6-3-2-5(8)7(9)12(6)11-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJKNZMRFXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














